molecular formula C17H21N5O3 B2520282 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034438-17-8

5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2520282
CAS No.: 2034438-17-8
M. Wt: 343.387
InChI Key: MDOQTUHTRDNSCA-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyridazin-3-ol derivative This is followed by the formation of the piperidine ring through nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

  • Cyclization: : Formation of ring structures from linear precursors.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols are often used, with reaction conditions varying based on the specific substitution.

  • Cyclization: : Cyclization reactions may require acidic or basic conditions, depending on the desired product.

Major Products Formed

Scientific Research Applications

5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one: can be compared with other similar compounds, such as:

  • Pyrrolopyrazine derivatives: : These compounds share structural similarities and exhibit similar biological activities.

  • Other pyrimidinone derivatives: : These compounds may have different substituents or functional groups, leading to variations in their properties and applications.

The uniqueness of This compound

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-13(2)18-11-22(17(12)24)10-16(23)21-8-4-5-14(9-21)25-15-6-3-7-19-20-15/h3,6-7,11,14H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOQTUHTRDNSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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